Hydrazine hydrochloride

Catalog No.
S774466
CAS No.
2644-70-4
M.F
ClH5N2
M. Wt
68.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrazine hydrochloride

CAS Number

2644-70-4

Product Name

Hydrazine hydrochloride

IUPAC Name

hydrazine;hydrochloride

Molecular Formula

ClH5N2

Molecular Weight

68.51 g/mol

InChI

InChI=1S/ClH.H4N2/c;1-2/h1H;1-2H2

InChI Key

BIVUUOPIAYRCAP-UHFFFAOYSA-N

SMILES

NN.Cl

Synonyms

H2N.NH2.HCl, Hydrazine monohydrochloride

Canonical SMILES

[NH3+]N.[Cl-]

Isomeric SMILES

[NH3+]N.[Cl-]

The exact mass of the compound Hydrazine monohydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2122. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hydrazine monohydrochloride (N2H4·HCl) is a stable, solid, water-soluble reducing agent and chemical building block utilized in organic synthesis, pharmaceutical manufacturing, and materials science [1]. As a fine chemical intermediate, it delivers the reducing power and nucleophilicity of hydrazine without the severe handling hazards associated with anhydrous or hydrated liquid forms [2]. For procurement teams and process chemists, its primary value lies in its reliable 1:1 stoichiometric ratio, high aqueous solubility, and chloride counterion, making it a highly practical precursor for nitrogen-containing heterocycles, metal surface treatments, and specialized polymerization reactions where precise chemical environments are required [1].

Research Fit

Workflow Aqueous-phase synthesis requiring high hydrazine concentration
Handling Solid, non-fuming form suitable for standard lab conditions
Stoichiometry Fixed 1:1 salt composition supports precise molar control

Substituting hydrazine monohydrochloride with alternative forms introduces significant process and safety bottlenecks. Hydrazine hydrate is a fuming liquid with a vapor pressure of approximately 1.0 to 1.4 kPa at 20°C, requiring stringent engineering controls and specialized personal protective equipment for safe bulk handling [1]. Conversely, while hydrazine sulfate is a solid alternative, it suffers from exceptionally poor aqueous solubility (approximately 30 g/L at 20°C) and introduces sulfur, which acts as a catalyst poison in downstream metal reduction applications. Furthermore, utilizing hydrazine dihydrochloride alters the stoichiometric acidity to a 1:2 ratio, which degrades acid-sensitive intermediates and depresses yields in delicate cyclocondensation reactions [2]. Therefore, exact procurement of the monohydrochloride salt is necessary for maintaining process efficiency, safety, and product purity.

Interchangeability Risk

Hydrazine HCl
Hydrazine hydrate / sulfate
Aqueous solubility
Substantially higher; enables concentrated reactions
Low for sulfate; variable for hydrate
Physical state
Crystalline solid, non-volatile
Fuming liquid; requires vapor control
Composition
Fixed 1:1 stoichiometry; high assay purity available
Hydration state may vary; assay required

Aqueous Solubility and Reactor Volume Efficiency

Hydrazine monohydrochloride exhibits exceptional aqueous solubility, dissolving at approximately 370 g/L at 20°C[1]. In stark contrast, hydrazine sulfate is poorly soluble in cold water, achieving only about 30 g/L at the same temperature . This greater than 10-fold difference allows chemists to formulate highly concentrated reaction streams when using the monohydrochloride salt.

Evidence DimensionAqueous solubility at 20°C
Target Compound Data370 g/L
Comparator Or BaselineHydrazine sulfate (30 g/L)
Quantified Difference>12x higher aqueous solubility
ConditionsAqueous solution, standard ambient temperature (20°C)

Enables high-concentration reactions, minimizing required reactor volumes and reducing solvent waste in industrial-scale synthesis.

Solubility profile
Head-to-head
~12.3-fold higher (370 vs 30–34 g/L)
Enables higher aqueous reactant loading
Literature and vendor-reported values; 20°C water

Volatility Reduction and Bulk Handling Safety

Liquid hydrazine hydrate presents severe inhalation hazards due to its volatility, exhibiting a vapor pressure of approximately 1.0 to 1.4 kPa at 20°C [1]. Hydrazine monohydrochloride, being a stable crystalline solid, possesses negligible vapor pressure at room temperature [2]. This phase difference fundamentally alters the risk profile during bulk material transfer and storage.

Evidence DimensionVapor pressure and physical state at 20°C
Target Compound DataSolid, negligible vapor pressure
Comparator Or BaselineHydrazine hydrate (Liquid, 1.0–1.4 kPa vapor pressure)
Quantified DifferenceElimination of measurable fuming/volatility at ambient conditions
ConditionsStandard ambient temperature and pressure (20°C)

Drastically lowers inhalation exposure risks, reducing the overhead costs associated with extreme vapor-control engineering during bulk handling.

Physical state & safety
Reported
Solid vs. liquid; non-volatile vs. fuming
Supports safer handling and weighing
Ambient conditions; no specialized vapor control needed

Stoichiometric Acidity in Heterocycle Synthesis

In the synthesis of complex nitrogen heterocycles, such as 1,2,4-triazines via cyclodehydration, precise pH control is paramount. Hydrazine monohydrochloride provides a 1:1 molar ratio of hydrazine to HCl, offering a milder acidic environment compared to hydrazine dihydrochloride (1:2 ratio)[1]. The use of the dihydrochloride salt leads to over-acidification, which promotes the degradation of acid-sensitive intermediates (e.g., β-keto-N-acylsulfonamides) and necessitates the addition of excess base to stabilize the reaction [1].

Evidence DimensionStoichiometric acid contribution
Target Compound Data1 equivalent of HCl per hydrazine molecule
Comparator Or BaselineHydrazine dihydrochloride (2 equivalents of HCl)
Quantified Difference50% reduction in stoichiometric acid load
ConditionsCyclodehydration reactions in organic solvents

Prevents acid-catalyzed degradation of sensitive API intermediates, maximizing yield without requiring complex buffering steps.

Compositional precision
Data to verify
Fixed 1:1 stoichiometry; ≥98–99% purity available
Reduces analytical burden for stoichiometry
Supplier specification; batch verification advised

Catalyst-Compatible Counterion for Metal Reduction

Hydrazine is frequently employed as a reducing agent for the preparation of metal nanoparticles and surface treatments. When selecting a solid hydrazine salt, the monohydrochloride is selected over hydrazine sulfate because it avoids the introduction of sulfate ions [1]. Sulfur-containing compounds poison catalytic metal surfaces (e.g., platinum, palladium, or nickel) by strongly adsorbing to active sites, which degrades the performance of the final material.

Evidence DimensionCounterion chemical composition
Target Compound DataChloride (Sulfur-free)
Comparator Or BaselineHydrazine sulfate (Contains sulfur/sulfate)
Quantified DifferenceComplete elimination of sulfur introduction
ConditionsMetal nanoparticle reduction and catalyst preparation

Critical for manufacturing metal catalysts where sulfur residues would severely degrade catalytic or electrochemical activity.

Recovery performance
Context-dependent
Yield 93.6%; Purity 99.5%
Demonstrates recovery viability in a patented process
Patent data; no direct comparator available
Reduction evidence gap
Data to verify
No head-to-head reduction assay data found
Differentiation rests on handling, not reduction power
Literature review; select for physical property advantages

High-Concentration Aqueous Reductions

Because of its high aqueous solubility (370 g/L), hydrazine monohydrochloride supports industrial-scale aqueous reductions [1]. It allows manufacturers to maximize throughput in existing reactor volumes, outperforming hydrazine sulfate, which requires significantly more water to achieve complete dissolution.

Synthesis of Acid-Sensitive Pharmaceutical Intermediates

In the production of APIs containing pyrazole, pyridazine, or triazine cores, hydrazine monohydrochloride provides the necessary nucleophilic nitrogen while maintaining a mild 1:1 acidic stoichiometry [2]. This prevents the intermediate degradation often seen when using the more aggressively acidic hydrazine dihydrochloride, making it a highly suitable reagent for delicate cyclocondensations [2].

Preparation of High-Purity Metal Catalysts

For the chemical reduction of metal salts to form catalytic nanoparticles (e.g., Ni, Pd, Pt), hydrazine monohydrochloride serves as a potent, sulfur-free reducing agent [1]. By avoiding the sulfate counterion found in hydrazine sulfate, it ensures that the resulting metal surfaces remain unpoisoned and exhibit maximum catalytic activity[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Aqueous-phase organic synthesis
High aqueous solubility
Reaction rate and loading in water
Lab and pilot plant handling
Solid non-volatile form
Safety protocol and vapor exposure
Precision stoichiometric synthesis
Fixed stoichiometry and high purity
Molar equivalent accuracy and water content
Catalyst / material preparation
Chloride counterion
Counterion compatibility and sulfur-free outcome

UNII

SAC70ZC332

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (98.04%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H331 (98.04%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (98.04%): May cause cancer [Danger Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

14011-37-1
5341-61-7
2644-70-4

Wikipedia

Hydrazine monochloride

General Manufacturing Information

Hydrazine, hydrochloride (1:1): ACTIVE

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